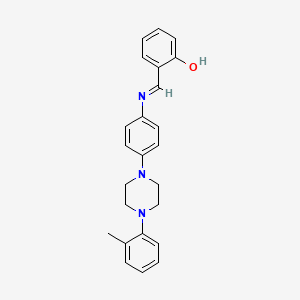

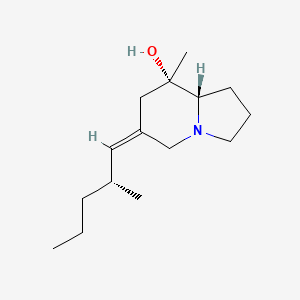

Pumiliotoxin 237A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

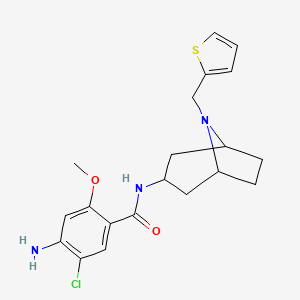

Pumiliotoxin 237A is a naturally occurring indolizidine alkaloid found in the skin secretions of certain neotropical frogs, particularly those belonging to the Dendrobatidae family . These alkaloids are known for their potent biological activities, which serve as a chemical defense mechanism against predators. This compound is characterized by its unique (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system .

Métodos De Preparación

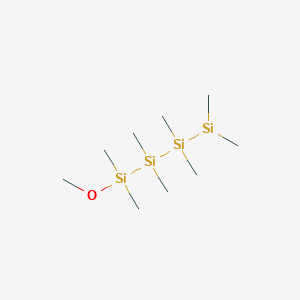

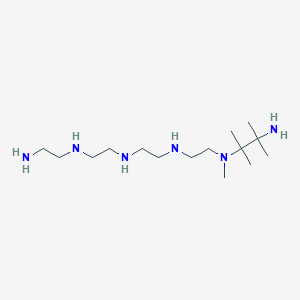

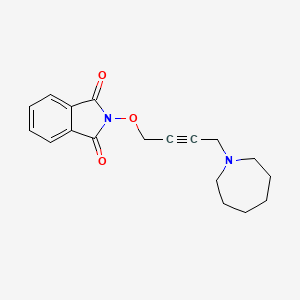

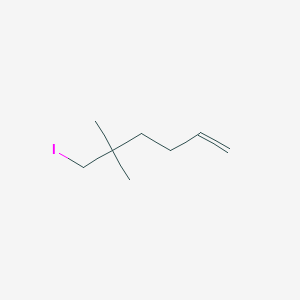

Synthetic Routes and Reaction Conditions: The synthesis of Pumiliotoxin 237A involves several key steps. One approach starts with the regio- and trans-diastereoselective reductive 3-butenylation of ®-3-(tert-butyldimethylsilyloxy)glutarimide . This is followed by O-desilylation and Dess–Martin oxidation to yield a keto-lactam intermediate. The intermediate undergoes a highly trans-stereoselective addition of methylmagnesium iodide, resulting in a carbinol. The final step involves an efficient ring closure procedure consisting of ozonolysis and reductive dehydroxylation to produce the indolizidine derivative .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the limited demand for large-scale production. Most research focuses on laboratory-scale synthesis for scientific studies.

Análisis De Reacciones Químicas

Types of Reactions: Pumiliotoxin 237A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Dess–Martin periodinane is commonly used for oxidation reactions.

Reduction: Reductive dehydroxylation is achieved using reagents like sodium borohydride.

Substitution: Grignard reagents, such as methylmagnesium iodide, are used for trans-stereoselective additions.

Major Products: The major products formed from these reactions include various intermediates that lead to the final indolizidine structure of this compound .

Aplicaciones Científicas De Investigación

Pumiliotoxin 237A has several applications in scientific research:

Mecanismo De Acción

Comparación Con Compuestos Similares

Pumiliotoxin 251D: Another indolizidine alkaloid with a similar structure but different side chains.

Deoxypumiliotoxin 193H: A related alkaloid with variations in its indolizidine ring system.

Uniqueness: Pumiliotoxin 237A is unique due to its specific (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system, which distinguishes it from other pumiliotoxins . Its specific biological activity and the complexity of its synthesis further highlight its uniqueness among similar compounds .

Propiedades

Número CAS |

73376-36-0 |

|---|---|

Fórmula molecular |

C15H27NO |

Peso molecular |

237.38 g/mol |

Nombre IUPAC |

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylpentylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C15H27NO/c1-4-6-12(2)9-13-10-15(3,17)14-7-5-8-16(14)11-13/h9,12,14,17H,4-8,10-11H2,1-3H3/b13-9-/t12-,14+,15+/m1/s1 |

Clave InChI |

ZQWCTWAOPTYJIS-KIPOFVFTSA-N |

SMILES isomérico |

CCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |

SMILES canónico |

CCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)

![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)